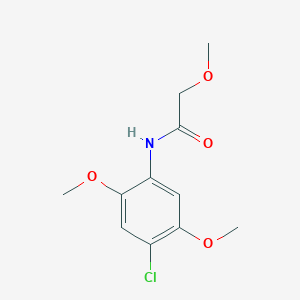
ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate, also known as IBN-1, is a chemical compound that belongs to the indole family. It is a synthetic compound that has been used extensively in scientific research due to its unique properties. IBN-1 has been studied for its potential use in drug discovery, as well as for its applications in biochemical and physiological research.
作用机制
The exact mechanism of action of ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is not fully understood, but it is believed to act on certain receptors in the brain, particularly the serotonin 5-HT2A receptor. It has also been shown to have an effect on other receptors, such as the dopamine D2 receptor. ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is believed to modulate the activity of these receptors, which can have an impact on various physiological processes.
Biochemical and Physiological Effects:
ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to have an impact on the release of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have an effect on the activity of certain enzymes, such as monoamine oxidase. These effects can have an impact on various physiological processes, such as mood, cognition, and behavior.
实验室实验的优点和局限性
One of the main advantages of using ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate in lab experiments is its high affinity for certain receptors in the brain. This makes it a promising candidate for the development of new drugs that target these receptors. However, one limitation of using ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
未来方向
There are a number of future directions for research involving ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate. One area of focus is the development of new drugs that target the receptors that ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is known to interact with. Another area of focus is the study of the biochemical and physiological effects of ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate, particularly in relation to its potential use in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate and its impact on various physiological processes.
合成方法
Ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is typically synthesized through a multi-step process that involves the reaction of various chemicals. One common method involves the reaction of isobutyraldehyde, 2-methylindole, and methoxyacetic acid, which is then followed by esterification with ethanol. The resulting compound is then purified through various methods, such as recrystallization or column chromatography.
科学研究应用
Ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate has been used extensively in scientific research due to its unique properties. It has been studied for its potential use in drug discovery, particularly in the development of new treatments for cancer and neurological disorders. ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs that target these receptors.
属性
IUPAC Name |
ethyl 5-methoxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-6-21-17(19)16-12(4)18(10-11(2)3)15-8-7-13(20-5)9-14(15)16/h7-9,11H,6,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJATEGUHHXXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methoxy-2-methyl-1-(2-methylpropyl)-1H-indole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {4-[(diethylamino)sulfonyl]phenoxy}acetate](/img/structure/B5770459.png)
![N-[1-(aminocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5770466.png)
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5770479.png)
![2-{[2,6-dichloro-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5770487.png)

![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5770502.png)



![3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5770528.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5770529.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5770531.png)
![4-nitrobenzaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B5770544.png)
![2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5770554.png)